3-Amino-4,4-dimethyloxan-2-onehydrochloride
Description
3-Amino-4,4-dimethyloxan-2-onehydrochloride is a chemical compound with the molecular formula C6H12ClNO2 It is a derivative of oxanone, featuring an amino group and two methyl groups attached to the oxanone ring
Properties
IUPAC Name |
3-amino-4,4-dimethyloxan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)3-4-10-6(9)5(7)8;/h5H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAYSHUIGBOAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4-dimethyloxan-2-onehydrochloride typically involves the reaction of 4,4-dimethyloxan-2-one with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4-dimethyloxan-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted oxanone derivatives.
Scientific Research Applications
3-Amino-4,4-dimethyloxan-2-onehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4,4-dimethyloxan-2-onehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in various biochemical pathways, modulating cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,4-dimethyloxan-2-one: The parent compound without the hydrochloride salt.
4,4-Dimethyloxan-2-one: Lacks the amino group, resulting in different chemical properties.
3-Amino-4-methyloxan-2-one: Similar structure but with one less methyl group.
Uniqueness
3-Amino-4,4-dimethyloxan-2-onehydrochloride is unique due to the presence of both the amino group and the hydrochloride salt, which can influence its solubility, stability, and reactivity. This makes it a valuable compound for various applications in research and industry.
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